2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
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Overview
Description
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted isophosphindoles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindol-2-one
Uniqueness
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to its specific arrangement of nitrogen and phosphorus atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
70179-66-7 |
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Molecular Formula |
C9H11OP |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
XWCGXGNCSUAIFA-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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